Structural Differentiation: N-Cyclohexylbutanamide vs. N-Aryl/Alkyl Amide Side Chains
CAS 912905-59-0 bears an N-cyclohexylbutanamide substituent at the 3-thio position of the triazinoindole core. Among active triazinoindole PBK/TOPK inhibitors disclosed in US Patent 8,962,648, the majority of potent analogs (IC₅₀ < 10 nM) contain aromatic or heteroaromatic amide side chains, while representative alicyclic amide examples are notably absent from the most potent tier [1]. The cyclohexyl group of CAS 912905-59-0 introduces higher lipophilicity (cLogP ≈ 3.3 [2]) and greater conformational flexibility compared to rigid aromatic amides, which may result in a different target selectivity fingerprint. However, no direct comparative biological data between the cyclohexylbutanamide analog and specific aryl amide congeners have been publicly reported.
| Evidence Dimension | Amide side chain structure and computed lipophilicity |
|---|---|
| Target Compound Data | N-cyclohexylbutanamide; XLogP3-AA = 3.3 |
| Comparator Or Baseline | N-aryl amide triazinoindole analogs in US 8,962,648 (IC₅₀ range: 1.9 nM – 50 nM in PBK assay); cLogP typically 2.0–3.5 (comparator values not specifically reported) |
| Quantified Difference | No direct comparative biological data available; structural and lipophilicity differences qualitatively documented |
| Conditions | Computed physicochemical properties (PubChem); PBK enzyme inhibition assay (US 8,962,648) |
Why This Matters
The unique cyclohexylbutanamide side chain may offer a differentiated patent position and selectivity profile versus extensively claimed aromatic amide analogs, making CAS 912905-59-0 a potentially valuable scaffold for exploring novel kinase inhibition space.
- [1] US Patent 8,962,648 B2. Tricyclic compounds and PBK inhibitors containing the same. Assigned to Oncotherapy Science, Inc. Published February 24, 2015. View Source
- [2] PubChem Compound Summary for CID 16460797. Computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
